6-Oxotetradecanoic acid
CAS No.: 1619-89-2
Cat. No.: VC21225863
Molecular Formula: C14H26O3
Molecular Weight: 242.35 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1619-89-2 |
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Molecular Formula | C14H26O3 |
Molecular Weight | 242.35 g/mol |
IUPAC Name | 6-oxotetradecanoic acid |
Standard InChI | InChI=1S/C14H26O3/c1-2-3-4-5-6-7-10-13(15)11-8-9-12-14(16)17/h2-12H2,1H3,(H,16,17) |
Standard InChI Key | FCMLVMXRWKFUTG-UHFFFAOYSA-N |
SMILES | CCCCCCCCC(=O)CCCCC(=O)O |
Canonical SMILES | CCCCCCCCC(=O)CCCCC(=O)O |
Melting Point | 70-71°C |
Introduction
Chemical Identity and Structure
6-Oxotetradecanoic acid, also known as 6-ketomyristic acid, is a long-chain fatty acid derivative characterized by the presence of a ketone group at the sixth carbon position of a 14-carbon aliphatic chain. It belongs to the class of oxo fatty acids, which contain carbonyl functionalities within their hydrocarbon backbone .
The compound has the following chemical characteristics:
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Molecular Formula: C14H26O3
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SMILES Notation: CCCCCCCCC(=O)CCCCC(=O)O
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InChI: InChI=1S/C14H26O3/c1-2-3-4-5-6-7-10-13(15)11-8-9-12-14(16)17/h2-12H2,1H3,(H,16,17)
Structurally, 6-oxotetradecanoic acid features a carboxylic acid group at one end and a mid-chain ketone group, creating a molecule with distinctive amphipathic properties that influence its behavior in biological systems.
Chemical Reactivity
6-Oxotetradecanoic acid demonstrates reactivity patterns characteristic of both carboxylic acids and ketones:
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The carboxylic acid group can participate in typical acid-base reactions, forming salts with bases and undergoing esterification with alcohols.
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The ketone group at C6 serves as a reactive site for nucleophilic addition reactions, including reactions with hydrazine derivatives to form hydrazones.
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The carbonyl group increases the acidity of the adjacent alpha hydrogens, making the C5 and C7 positions more susceptible to enolization and subsequent reactions .
Analytical Detection and Characterization
Modern analytical techniques enable the precise detection and characterization of 6-oxotetradecanoic acid in various matrices.
Mass Spectrometry
Mass spectrometry represents a primary tool for the identification and quantification of 6-oxotetradecanoic acid. The predicted collision cross-section data for various adducts provides valuable information for identification:
Adduct | m/z | Predicted CCS (Ų) |
---|---|---|
[M+H]+ | 243.19548 | 161.8 |
[M+Na]+ | 265.17742 | 169.1 |
[M+NH4]+ | 260.22202 | 166.9 |
[M+K]+ | 281.15136 | 163.6 |
[M-H]- | 241.18092 | 159.0 |
[M+Na-2H]- | 263.16287 | 161.8 |
[M]+ | 242.18765 | 161.6 |
[M]- | 242.18875 | 161.6 |
These collision cross-section values serve as important parameters for the compound's identification in ion mobility mass spectrometry analyses .
Chromatographic Methods
Liquid chromatography, particularly when coupled with mass spectrometry (LC-MS), has proven effective for separating and detecting 6-oxotetradecanoic acid from complex biological matrices. The retention behavior of this compound is influenced by its moderate polarity resulting from the presence of both the carboxylic acid and ketone functional groups .
Natural Occurrence and Distribution
Presence in Biological Systems
6-Oxotetradecanoic acid has been identified as a minor component among hydroxyaliphatic acids in various biological systems. It occurs alongside other specialized fatty acids such as 16-hydroxyhexadecanoic acid and 6-hydroxyhexadec-9-enoic acid .
Occurrence in Natural Materials
The compound has been detected in shellac resin, where it exists as a minor constituent among the complex mixture of hydroxyaliphatic acids that comprise this natural material. The identification of 6-oxotetradecanoic acid in shellac highlights the diverse array of modified fatty acids present in this biopolymer .
Biological Significance and Metabolic Pathways
Metabolic Relationships
Comparative Analysis with Related Compounds
Comparison with Positional Isomers
The position of the keto group significantly affects the compound's chemical reactivity, metabolic stability, and biological functions. The C6 position in 6-oxotetradecanoic acid provides a balance between stability and reactivity that may be advantageous for certain biological functions .
Research Applications and Future Directions
Future Research Directions
Several promising research directions for 6-oxotetradecanoic acid include:
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Further characterization of its role in microbial metabolism, particularly in probiotic interactions with host organisms
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Investigation of its potential as a biomarker for specific metabolic states or conditions
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Exploration of structure-activity relationships comparing various oxo-fatty acids in biological systems
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Development of synthetic approaches to produce 6-oxotetradecanoic acid for research applications
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